Metachloridine

Description

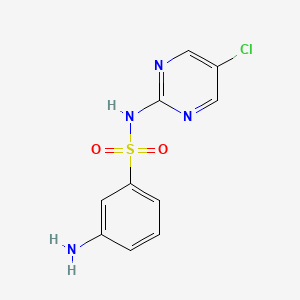

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-2-8(12)4-9/h1-6H,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUOPCDGPXWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873650 | |

| Record name | 2-Metanilamido-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-36-6, 82204-92-0 | |

| Record name | 3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metachloridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanilamide, N^1-(5-chloro-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082204920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metachloridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Metanilamido-5-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-5-chloropyrimidin-2-ylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metachloridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9C4LPT2KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Metachloridine

Foundational Synthetic Pathways of Metachloridine (N'-(5-chloro-2-pyrimidyl)metanilamide)

While specific detailed foundational synthetic routes for this compound itself are not extensively detailed in the provided literature snippets, its initial synthesis was reported by English and colleagues in 1946 karger.com, acs.org. As a sulfonamide derivative, its synthesis would typically involve reactions common to the formation of this functional group, likely starting from a suitably substituted aniline (B41778) or related precursor and a sulfonyl chloride. The compound's structure, featuring a 5-chloro-2-pyrimidyl group attached to a metanilamide moiety, suggests a synthetic strategy involving the coupling of these two key structural components ontosight.ai.

Development and Synthesis of this compound Analogues and Derivatives

Research has focused on synthesizing various analogues and derivatives of this compound and related sulfonamides to explore their pharmacological potential.

The synthesis of substituted metanilamides and related sulfonamide structures has been explored for various biological activities. Studies have reported the synthesis of 1,3-diaryltriazene-substituted metanilamides, which were then used to prepare metal complexes nih.gov, oup.com. Furthermore, research has investigated the synthesis of other sulfonamide derivatives, including those incorporating quinoline (B57606) researchgate.net or indole (B1671886) scaffolds acs.org, demonstrating a broad interest in modifying the sulfonamide core structure. These synthetic efforts often involve coupling reactions between amine precursors and sulfonyl chlorides or related reagents nih.gov, researchgate.net.

Biguanides represent another class of compounds that have been synthesized and investigated for their biological activities, including antidiabetic and antimalarial properties researchgate.net, nih.gov, acs.org, nih.gov, beilstein-journals.org, researchgate.net, nih.gov. Specifically, "this compound-substituted Aryl Biguanides" have been noted as potential antimalarial compounds researchgate.net. The general synthesis of biguanides often involves the addition of amines to cyanoguanidines or related precursors researchgate.net, nih.gov, acs.org, beilstein-journals.org, researchgate.net.

While direct synthesis of a "Silver this compound" compound is not explicitly detailed, research has focused on the preparation of metal complexes, including silver complexes, with related sulfonamide structures. Studies have reported the synthesis of silver(I) complexes with various sulfonamides, such as sulfathiazole (B1682510) and sulfamethoxazole, often involving the reaction of the sulfonamide ligand with a silver salt researchgate.net, researchgate.net. Similarly, silver complexes of 1,3-diaryltriazene-substituted sulfonamides have been synthesized and characterized nih.gov, oup.com, indicating a general approach to forming metal-sulfonamide complexes.

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a molecule affect its biological activity nih.gov, gardp.org, plos.org, nih.gov, nih.gov. For this compound and its analogues, SAR studies aim to identify key structural features responsible for antimalarial activity or other therapeutic effects. Chemical modifications, such as altering side chains or substituents on the aromatic or heterocyclic rings, are systematically performed, and the resulting compounds are evaluated for their biological potency acs.org, gardp.org. Studies on antimalarial sulfonamides have explored quantitative SAR (QSAR) models to predict activity based on molecular descriptors researchgate.net, acs.org. The development of resistance to this compound in Plasmodium gallinaceum karger.com, cambridge.org further highlights the importance of SAR investigations to design compounds that can overcome resistance mechanisms and improve therapeutic efficacy.

Purity Assessment and Structural Elucidation Techniques for Synthesized this compound Compounds

The characterization of synthesized this compound compounds and their derivatives relies on a suite of analytical techniques to confirm their structure and assess their purity. Common methods employed include:

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Used to identify functional groups, such as N-H stretching and S=O stretching characteristic of sulfonamides nih.gov, nih.gov, researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of specific chemical environments nih.gov, nih.gov, researchgate.net.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine molecular weight and fragmentation patterns, aiding in structural identification nih.gov, researchgate.net.

UV-Visible Spectroscopy: Employed to study electronic transitions within the molecules and can be useful for characterizing metal complexes nih.gov, researchgate.net.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Used for separation, purification, and purity assessment of synthesized compounds researchgate.net, researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile compounds and confirming structures researchgate.net.

Elemental Analysis: Provides the elemental composition of the synthesized compounds, confirming the empirical formula nih.gov, researchgate.net.

These techniques are essential for verifying the successful synthesis of target compounds and ensuring the quality of the materials used in further biological evaluations.

Molecular and Cellular Mechanisms of Action in Preclinical Research Models

Theoretical Frameworks for Sulfonamide Antimalarial Mechanisms

The antimalarial activity of sulfonamides, including Metachloridine, is predicated on the principle of competitive inhibition within a crucial metabolic pathway of the malaria parasite. These drugs are structural analogs of para-aminobenzoic acid (PABA), a vital substrate for the synthesis of folic acid. Unlike their mammalian hosts, who obtain folic acid from their diet, malaria parasites of the Plasmodium genus must synthesize it de novo. This metabolic dependency presents a selective target for chemotherapeutic intervention. The theoretical framework posits that by mimicking PABA, sulfonamides competitively inhibit a key enzyme in the folic acid synthesis pathway, thereby depriving the parasite of essential precursors for DNA and RNA synthesis, which are critical for its rapid proliferation.

Antagonism of Para-Aminobenzoic Acid (PABA) Pathway in Parasitic Organisms

The primary mechanism of action of this compound, as with other sulfonamides, is the antagonism of the para-aminobenzoic acid (PABA) pathway in Plasmodium species. PABA is an essential precursor for the synthesis of dihydropteroate (B1496061), a key intermediate in the folic acid biosynthetic pathway. This compound, due to its structural similarity to PABA, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By binding to the active site of DHPS, this compound prevents the utilization of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This disruption of the PABA pathway is fundamental to the antimalarial effect of the compound.

Interference with Folic Acid Metabolism in Plasmodium Species

The antagonism of the PABA pathway by this compound directly leads to the interference with folic acid metabolism in Plasmodium species. Folic acid, in its reduced form as tetrahydrofolate, is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting the production of dihydropteroate, this compound effectively halts the entire folic acid synthesis cascade within the parasite. This deprivation of essential folate cofactors leads to the cessation of nucleic acid synthesis, thereby inhibiting the growth and replication of the parasite.

Biochemical and Enzymatic Interactions in in vitro and Cellular Systems

While specific kinetic data for this compound's interaction with Plasmodium dihydropteroate synthase (DHPS) is not extensively detailed in the available literature, the general mechanism for sulfonamides involves competitive inhibition. This means that this compound binds reversibly to the active site of the DHPS enzyme, competing with the natural substrate, PABA. The inhibitory potency of sulfonamides can be quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For sulfonamides in general, these values indicate the concentration of the drug required to achieve a certain level of enzyme inhibition. The efficacy of this inhibition is dependent on the relative concentrations of the drug and the substrate (PABA).

| Parameter | Description | Relevance to this compound |

| Competitive Inhibition | A form of enzyme inhibition where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. | This is the established mechanism for sulfonamides, including this compound, at the DHPS enzyme. |

| Dihydropteroate Synthase (DHPS) | The key enzyme in the folic acid synthesis pathway that is inhibited by sulfonamides. | This is the primary molecular target of this compound within the malaria parasite. |

| Inhibition Constant (Ki) | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor. | Specific Ki values for this compound are not readily available in the reviewed literature. |

| Half-maximal Inhibitory Concentration (IC50) | The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. | Specific IC50 values for this compound against Plasmodium DHPS are not readily available in the reviewed literature. |

Effects on Parasite Life Cycle Stages in Avian Models (e.g., Sporozoites, Exo-Erythrocytic Forms, Oocyst Development)

Preclinical studies utilizing avian malaria models, such as Plasmodium gallinaceum in chicks, have provided insights into the effects of this compound on various stages of the parasite's life cycle. Research has demonstrated that this compound is active against the erythrocytic stages of P. gallinaceum, leading to a reduction in parasitemia. Furthermore, the development of resistance to this compound in these models after repeated exposure suggests a direct selective pressure exerted by the drug on the parasite population drugbank.com.

The transmission of this compound-resistant strains of P. gallinaceum through mosquitoes indicates that the drug's activity may also extend to the sexual stages of the parasite (gametocytes), which are responsible for transmission from the avian host to the mosquito vector. An effect on gametocytes would consequently impact oocyst development in the mosquito midgut. However, direct experimental evidence detailing the specific effects of this compound on sporozoites and exo-erythrocytic forms in avian models is limited in the currently available scientific literature.

| Parasite Stage | Effect of this compound (in Avian Models) |

| Sporozoites | Direct effect not explicitly documented. |

| Exo-Erythrocytic Forms | Direct effect not explicitly documented. |

| Erythrocytic Forms | Demonstrated activity, leading to reduced parasitemia drugbank.com. |

| Gametocytes | Implied activity, as resistance affects transmission drugbank.com. |

| Oocyst Development | Implied impact due to effects on gametocytes drugbank.com. |

Comparative Mechanistic Studies with Other Antimalarial Compounds (e.g., Chloroquine (B1663885), Proguanil)

The mechanism of action of this compound differs significantly from that of other major antimalarial drugs like chloroquine and proguanil.

This compound vs. Chloroquine: Chloroquine, a 4-aminoquinoline, acts by interfering with the detoxification of heme in the parasite's food vacuole. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. Chloroquine prevents the polymerization of this heme into non-toxic hemozoin, leading to a buildup of toxic heme that kills the parasite nih.govdrugbank.com. In contrast, this compound's mechanism is not related to heme detoxification but to the inhibition of folic acid synthesis.

This compound vs. Proguanil: Proguanil is a prodrug that is metabolized in the host to its active form, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase (DHFR), which is another key enzyme in the folic acid pathway, acting downstream of DHPS drugbank.comwikipedia.org. While both this compound and proguanil target the same metabolic pathway, they inhibit different enzymes within that pathway. This difference in targets has implications for drug synergy and resistance.

| Antimalarial Compound | Primary Mechanism of Action | Molecular Target |

| This compound | Inhibition of folic acid synthesis | Dihydropteroate Synthase (DHPS) |

| Chloroquine | Inhibition of heme detoxification | Heme polymerization process nih.govdrugbank.com |

| Proguanil (as Cycloguanil) | Inhibition of folic acid synthesis | Dihydrofolate Reductase (DHFR) drugbank.comwikipedia.org |

Preclinical Efficacy Studies in Non Human Animal Models

Antimalarial Activity Assessment in Avian Malaria Models (e.g., Plasmodium gallinaceum, P. cathemerium, P. lophurae)

Research has indicated Metachloridine's efficacy against avian malaria parasites, particularly in Plasmodium gallinaceum and Plasmodium cathemerium models.

This compound has demonstrated causal prophylactic efficacy. Specifically, it has been shown to provide causal prophylaxis against Plasmodium cathemerium infections in avian models scilit.com. This type of efficacy is significant as it targets the pre-erythrocytic stages of the parasite, which are responsible for initiating infection and potentially for relapses in certain malaria types.

While this compound (SN-11,437) has been described as having suppressive activity in the context of Plasmodium vivax infections in humans ajtmh.orgnih.govajtmh.org, specific data detailing its suppressive activity against erythrocytic forms in avian malaria models, such as P. gallinaceum or P. cathemerium, was not explicitly detailed in the provided search results. However, this compound was identified as an effective prophylactic agent in Plasmodium gallinaceum infections in chicks, showing efficacy at one-fifteenth the dose required for sulfadiazine (B1682646) to achieve prophylaxis ajtmh.orgajtmh.org.

Table 1: this compound Efficacy in Avian Malaria Models

| Parasite Species | Host Model | Efficacy Type | Key Findings | Source(s) |

| Plasmodium cathemerium | Avian (e.g., Canary) | Causal Prophylactic | Demonstrated efficacy in providing causal prophylaxis. | scilit.com |

| Plasmodium gallinaceum | Avian (Chick) | Prophylactic | Effective prophylactic agent; achieved at 1/15th the dose of sulfadiazine. | ajtmh.orgajtmh.org |

Investigation of Antimalarial Activity in Simian Malaria Models (e.g., Plasmodium knowlesi)

Specific research findings detailing the antimalarial activity of this compound in simian malaria models, such as those involving Plasmodium knowlesi, were not found within the provided search results. While P. knowlesi is recognized as a significant simian malaria parasite with implications for human health nih.govbinasss.sa.crdovepress.com, this compound was not mentioned in the context of its efficacy in these models.

Broader Anti-parasitic Spectrum in Preclinical in vitro and in vivo Models (e.g., Trypanosoma species, Leishmania)

The search results did not provide information regarding the broader anti-parasitic spectrum of this compound against other protozoan parasites, such as Trypanosoma species or Leishmania species, in preclinical in vitro or in vivo models. Studies on other compounds with activity against these parasites were identified nih.govnih.govmdpi.comturkiyeparazitolderg.orgbrieflands.com, but this compound was not among them.

Methodological Considerations in Preclinical Efficacy Assessment

General discussions on the methodologies and considerations for preclinical efficacy assessment in drug development were found mdpi.comatlantiaclinicaltrials.comdrug-dev.comtexilajournal.comnih.gov. These include the importance of selecting appropriate animal models, designing study protocols, and evaluating various endpoints. However, specific methodological considerations pertaining to the preclinical assessment of this compound's efficacy were not detailed in the provided search results.

Compound Names:

this compound (SN-11,437)

Investigation of Antimalarial Resistance Mechanisms and Evolution

Observed Development of Metachloridine Resistance in Plasmodium Species (e.g., P. gallinaceum)

Studies have demonstrated that resistance to this compound can be readily developed in Plasmodium gallinaceum, a malaria parasite of fowl. cambridge.orgcambridge.orgcapes.gov.br Research conducted on clones of P. gallinaceum derived from single erythrocytic parasites showed that resistance developed with equal facility in different clones. cambridge.orgcapes.gov.br In these experimental settings, an enhancement of resistance was observed after three to five courses of treatment with this compound. cambridge.orgcapes.gov.br

The development of resistance was not always a gradual process; in some strains, the increase in resistance was sudden. cambridge.orgcapes.gov.br Once established, this resistance was a stable trait, retained even after the parasites were transmitted through the mosquito vector, Aedes aegypti, or maintained for an extended period (43 days) in the absence of the drug. cambridge.orgcapes.gov.br This stability has significant implications for the persistence of resistant parasites in a population even if the drug pressure is removed.

Rate and Extent of Resistance Establishment in Experimental Parasite Strains

The rate at which this compound resistance develops has been a subject of detailed investigation. In one study, a more than 100-fold increase in resistance to this compound was achieved within a few weeks in a strain of P. gallinaceum. cambridge.org This was accomplished by treating infected chicks with gradually increasing doses of the drug and maintaining the parasite strain through serial blood inoculations. cambridge.org

The size of the parasite inoculum appeared to influence the development of resistance. cambridge.orgcapes.gov.br While not always directly correlated, experiments showed that with the largest inocula (10⁹ parasites), an enhancement of resistance was seen after a minimum of three treatment courses. cambridge.orgcapes.gov.br Conversely, with the smallest inocula (2.5 x 10⁷ parasites), no enhancement of resistance was observed under the same conditions. cambridge.orgcapes.gov.br Interestingly, the rate of resistance development did not seem to be related to the size of the drug dose administered. cambridge.orgcapes.gov.br

Further experiments indicated that two strains of P. gallinaceum passaged through chicks treated with a specific dose of this compound gradually became resistant to concentrations higher than what they were exposed to. cambridge.org However, their growth rate decreased when they were inoculated into birds receiving higher doses of the drug, and the resistance appeared to reach a maximum level beyond which it did not increase. cambridge.org

| Factor | Observation |

| Fold-Increase in Resistance | Over 100-fold within a few weeks with increasing drug dosage. cambridge.org |

| Inoculum Size | Larger inocula (e.g., 10⁹ parasites) were associated with a faster onset of enhanced resistance (after 3 courses). Smaller inocula (e.g., 2.5 x 10⁷ parasites) did not show enhanced resistance under the same conditions. cambridge.orgcapes.gov.br |

| Drug Dosage | The rate of resistance development did not appear to be related to the size of the drug dose. cambridge.orgcapes.gov.br |

| Stability of Resistance | Resistance was retained after mosquito transmission and after 43 days without drug pressure. cambridge.orgcapes.gov.br |

Analysis of Cross-Resistance Patterns with Structurally Related and Unrelated Antimalarials

Understanding cross-resistance is critical for selecting alternative therapies once resistance to a primary drug emerges. Cross-resistance tests involving this compound-resistant P. gallinaceum have revealed important patterns.

A strain of P. gallinaceum highly resistant to this compound did not show any cross-resistance to several structurally unrelated antimalarials, including Pamaquin, Mepacrine, Quinine (B1679958), and Chloroquine (B1663885). cambridge.org This suggests that the mechanism of action of this compound is distinct from these compounds.

However, the same highly this compound-resistant strain exhibited slight resistance to Sulfadiazine (B1682646), Sulphapyridine, and Sulphathiazole. cambridge.org This indicates a potential shared or related mechanism of action or resistance pathway with these sulfa drugs. Conversely, no cross-resistance was observed with Sulphanilamide or Proguanil. cambridge.org Similarly, a chloroquine-resistant strain of P. berghei was found to be normally sensitive to this compound, further supporting a lack of cross-resistance between these two drugs. oup.com

| Antimalarial Drug | Cross-Resistance with this compound-Resistant P. gallinaceum |

| Pamaquin | No cambridge.org |

| Mepacrine | No cambridge.org |

| Quinine | No cambridge.org |

| Chloroquine | No cambridge.orgoup.com |

| Sulfadiazine | Slight cambridge.org |

| Sulphapyridine | Slight cambridge.org |

| Sulphathiazole | Slight cambridge.org |

| Sulphanilamide | No cambridge.org |

| Proguanil | No cambridge.org |

Methodologies for Studying Resistance in Plasmodium Models

The investigation of this compound resistance has relied on specific experimental methodologies. A key approach has been the use of clonal analysis. cambridge.orgcapes.gov.br This involves starting with a parasite population derived from a single erythrocytic parasite, ensuring a genetically homogenous starting population. cambridge.orgcapes.gov.br These clones are then maintained in an animal model, such as young chicks for P. gallinaceum, through serial blood inoculations. cambridge.orgcambridge.orgcapes.gov.br

The development of resistance is then induced by treating the infected animals with the drug over several courses. cambridge.orgcapes.gov.br By comparing the response of the parasite population to the drug before and after treatment, the emergence and degree of resistance can be quantified.

To understand the underlying genetic basis, studies have compared the development of resistance in normal parasite populations with that in populations composed of known mixtures of resistant and normal parasites. cambridge.orgcapes.gov.br This has allowed researchers to infer the frequency of mutations conferring resistance. For this compound, this approach suggested that the pattern of resistance development in normal populations could be explained by the selection of pre-existing mutations at a very low frequency, likely less than 1 in 10⁹ parasites. cambridge.orgcapes.gov.br

Theoretical Implications of Resistance Development for Antimalarial Strategy

The ease with which Plasmodium can develop resistance to this compound has significant theoretical implications for antimalarial strategy. The development of resistance to any antimalarial drug is a major threat to its long-term efficacy and to public health. cdc.govmmv.org The observation that resistance can arise rapidly and be stable underscores the importance of strategies that can delay or prevent its emergence. cambridge.orgwho.int

The lack of cross-resistance between this compound and drugs like Chloroquine is a positive finding, as it suggests that if this compound were to be used, Chloroquine could potentially remain an effective treatment for this compound-resistant strains, and vice-versa. cambridge.orgoup.com However, the slight cross-resistance with certain sulfonamides highlights the need for careful consideration when co-administering or sequentially using drugs with potentially related mechanisms. cambridge.org

The finding that resistance likely arises from the selection of rare, pre-existing mutants emphasizes a fundamental principle in antimicrobial resistance. cambridge.orgcapes.gov.br This implies that drug pressure acts as a selective force, favoring the survival and propagation of resistant parasites. Therefore, strategies to combat resistance should focus on minimizing this selective pressure. This can include using combination therapies where drugs have different modes of action, which can delay the emergence of resistance. who.int The insights gained from studying this compound resistance contribute to the broader understanding of antimalarial drug resistance and inform the development of future treatment guidelines and drug discovery efforts aimed at overcoming this persistent challenge. nih.govfrontiersin.org

Quantitative Structure Activity Relationship Qsar and Theoretical Studies

Application of QSAR Principles to Metachloridine and its Derivatives

QSAR establishes a mathematical correlation between the chemical structure and biological activity of a series of compounds. doi.orgnih.gov This approach is instrumental in designing novel antimalarial agents by predicting their activity based on structural modifications. doi.org For antifolates like this compound and its parent compound, pyrimethamine (B1678524), QSAR studies have been employed to explore the relationship between their physicochemical properties and their inhibitory activity against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. doi.orgnih.gov

Various QSAR methodologies have been applied to pyrimethamine and its derivatives. Two-dimensional (2D)-QSAR models, such as the Hansch analysis, have been used to find relationships between physicochemical properties, like hydrophobicity, and binding affinity to the target enzyme. nih.gov More advanced three-dimensional (3D)-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA), investigate the local physicochemical properties involved in drug-receptor interactions. tandfonline.com These studies help in understanding how steric and electronic fields of the molecules influence their biological activity. tandfonline.com Furthermore, 4D-QSAR studies have also been published for some antifolates, providing a more dynamic view of the drug-receptor interactions. nih.gov

The primary goal of applying QSAR principles to this compound and its derivatives is to develop models that can accurately predict the antimalarial activity of new, unsynthesized compounds. nih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. oncodesign-services.com

Identification of Molecular Descriptors Correlating with Biological Activity in Preclinical Models

Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.net In QSAR studies of antimalarial compounds, a wide range of descriptors are calculated to represent the electronic, hydrophobic, and steric features of the molecules, which are believed to be important for their biological activity. unicamp.br

For antifolates like this compound and its analogues, several types of molecular descriptors have been found to correlate with their antimalarial activity. These include:

Physicochemical constants: Standard descriptors such as hydrophobicity (log P) have shown a parabolic relationship with the binding affinity of inhibitors to the wild-type PfDHFR-TS. nih.gov

Topological and 3D descriptors: In broader antimalarial QSAR studies, descriptors such as molecular softness (MS), total surface area (TSA), and various connectivity indices (e.g., Randic's index) have been identified as important for classifying compounds based on their activity. unicamp.br For some pyrazoline derivatives, 3D-descriptors were used to build QSAR models. researchgate.net

Quantum chemical descriptors: Properties calculated using quantum chemistry methods, such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), dipole moment, and atomic charges, are often used to describe the electronic aspects of the molecule that influence its interaction with the target. unicamp.br

Indicator variables: These are used in 2D-QSAR to denote the presence or absence of specific substituents at certain positions in the molecule. nih.gov

The identification of these key descriptors allows researchers to understand which molecular properties are most influential in determining the antimalarial potency. For instance, studies on pyrimethamine derivatives have highlighted the importance of steric contributions in their interaction with mutant forms of PfDHFR. tandfonline.com Machine learning approaches have also been employed to analyze large datasets of antimalarial compounds and their molecular descriptors, identifying the most relevant features for predicting activity. nih.gov Descriptors from the 'Autocorrelation' module have been found to be particularly significant in these models. nih.gov

Table 1: Examples of Molecular Descriptors Used in Antimalarial QSAR Studies

| Descriptor Type | Examples | Relevance to Antimalarial Activity |

|---|---|---|

| Physicochemical | Hydrophobicity (log P) | Influences membrane penetration and binding to hydrophobic pockets in the target enzyme. nih.gov |

| Topological | Randic's Index, Kier Shape Indices | Describe molecular size, shape, and branching, which affect how the molecule fits into the active site. unicamp.br |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern the electronic interactions (e.g., hydrogen bonds, electrostatic interactions) between the drug and the receptor. unicamp.br |

| Steric | Molar Refractivity, Molecular Volume | Relate to the size and bulk of the molecule, which can sterically hinder or enhance binding. unicamp.br |

| 3D Descriptors | Total Surface Area (TSA) | Represents the overall size of the molecule and the extent of its potential interaction surface with the receptor. unicamp.br |

Computational Modeling and Prediction of Antimalarial Potential for Novel Analogues

Computational modeling plays a pivotal role in predicting the antimalarial potential of novel analogues of existing drugs like this compound. nih.gov These methods allow for the virtual screening and evaluation of compounds before they are synthesized, saving time and resources. researchgate.net

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.netnih.gov For this compound and its analogues, docking studies are performed against the 3D structure of PfDHFR-TS, including both wild-type and mutant forms of the enzyme. nih.govresearchgate.net These studies help to visualize the interactions between the inhibitor and the amino acid residues in the active site, providing insights into the molecular basis of its activity and potential resistance mechanisms. researchgate.net

The predictions from computational models are often used to build more complex predictive models. For example, machine learning algorithms, such as artificial neural networks (ANN), extreme gradient boosting (XGB), and random forest (RF), can be trained on datasets of compounds with known antimalarial activity and their calculated molecular descriptors. nih.gov These trained models can then be used to predict the activity of new, untested analogues with a high degree of accuracy. nih.govnih.gov

Furthermore, computational models can be used to perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. doi.org These studies predict the pharmacokinetic and toxicological properties of novel analogues, helping to identify candidates with not only high potency but also favorable drug-like properties. doi.orgnih.gov

Rational Design Strategies for Optimizing this compound-Based Compounds

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. nih.gov For this compound, which targets PfDHFR-TS, rational design strategies focus on optimizing its structure to improve its efficacy, particularly against resistant strains of P. falciparum. doi.orgresearchgate.net

Structure-based drug design is a prominent strategy that utilizes the 3D structural information of the target enzyme to guide the design of new inhibitors. researchgate.net By analyzing the co-crystal structures of PfDHFR-TS with its inhibitors, medicinal chemists can identify key interactions and design new molecules that exploit these interactions more effectively. researchgate.net For instance, modifications can be made to the pyrimidine (B1678525) ring or the phenyl group of this compound to enhance binding to the active site or to overcome resistance-conferring mutations. tandfonline.comresearchgate.net

Ligand-based drug design is employed when the 3D structure of the target is unknown. researchgate.net This approach relies on the knowledge of a set of molecules that bind to the target. Pharmacophore modeling, a ligand-based method, can be used to create a 3D model of the essential features required for biological activity, which can then be used to screen for new compounds. nih.gov

Another rational approach is the creation of hybrid molecules, where two or more pharmacophores are combined into a single molecule. nih.govscielo.br This strategy can lead to compounds with dual mechanisms of action or improved pharmacokinetic properties.

The ultimate goal of these rational design strategies is to develop novel this compound-based compounds that exhibit:

High potency against both wild-type and drug-resistant strains of P. falciparum.

High selectivity for the parasite enzyme over the human counterpart to minimize toxicity.

Favorable ADMET properties for good bioavailability and a suitable half-life.

Advanced Analytical Methodologies for Metachloridine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental separation science that is indispensable for isolating and quantifying Metachloridine in complex mixtures, such as reaction products or environmental samples. holly-lodge.orglibretexts.org The choice of technique is primarily dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. researchgate.net For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. In this mode, a non-polar stationary phase (typically a C18 or C8 silica-based column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. neuroquantology.com By adjusting the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, the retention and elution of this compound can be precisely controlled. Quantification is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophoric nature of the molecule's aromatic rings.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1M Potassium Dihydrogen Phosphate (pH 4.5) (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com Direct analysis of this compound by GC may be challenging due to its likely low volatility and polar nature. However, it can be made amenable to GC analysis through chemical derivatization, a process that converts the analyte into a more volatile and thermally stable derivative. For instance, silylation of amine groups can significantly increase volatility. The separation occurs in a capillary column coated with a stationary phase (e.g., a DB-5 type column), and the choice of detector is crucial. A Flame Ionization Detector (FID) provides general-purpose detection, while an Electron Capture Detector (ECD) would offer high sensitivity for the halogenated structure of this compound. openaccessjournals.com

Table 2: Exemplar GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Electron Capture Detector (ECD) at 300 °C |

Spectroscopic Approaches for Compound Identification and Structural Analysis

Spectroscopic techniques are vital for the unambiguous identification and detailed structural elucidation of molecules by examining the interaction of matter with electromagnetic radiation. taylorandfrancis.comarcjournals.org

Mass Spectrometry (MS): MS is an extremely sensitive analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. rfi.ac.uk When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence. researchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, yielding a characteristic pattern of product ions that serves as a structural fingerprint, enabling detailed structural elucidation. rfi.ac.uknih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄Cl₂N₄)

| Ion Type | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 273.0674 |

| Fragment 1 | Loss of ethyl group | 244.0308 |

| Fragment 2 | Cleavage of the diamine side chain | 191.9961 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ucdavis.edu It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. chemrevise.org A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). chemrevise.orgyoutube.com A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. arcjournals.org The resulting spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber). For this compound, characteristic absorption bands would be expected for N-H bonds, aromatic C-H bonds, C=N bonds, and the C-Cl bond, each appearing in a distinct region of the spectrum. youtube.com

Bioanalytical Methods for Detection and Measurement in Biological Matrices

The analysis of this compound in biological matrices such as in vitro cultures or animal tissues presents unique challenges, including the complexity of the matrix, the presence of interfering substances, and often very low analyte concentrations. nih.gov Bioanalytical methods must therefore be highly sensitive, selective, and robust.

The cornerstone of modern bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov A crucial first step in any bioanalytical workflow is sample preparation, which aims to isolate the analyte from the bulk of the matrix components. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the sample (e.g., plasma) to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then selectively eluted with a different solvent.

Once extracted, the sample is analyzed by LC-MS/MS, often using an internal standard for accurate quantification. The method must be fully validated according to regulatory guidelines to ensure its reliability for parameters such as accuracy, precision, linearity, and stability.

Table 4: Key Validation Parameters for a Bioanalytical Method

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal value (±20% at LLOQ) |

| Precision | Variability of repeated measurements. | RSD ≤15% (≤20% at LLOQ) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the analyte's retention time. |

| Linearity | Proportionality of instrument response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; acceptable accuracy/precision. |

Standardization of Analytical Reference Materials for this compound

The accuracy and reliability of any analytical measurement are fundamentally dependent on the quality of the reference materials used for calibration and control. fishersci.com An analytical reference material for this compound must be a highly purified and well-characterized substance.

A Certified Reference Material (CRM) is the gold standard. A CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability". energy.gov The production and certification of CRMs are performed under stringent quality systems, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comsigmaaldrich.com

The characterization of a this compound reference standard involves a comprehensive set of analyses to confirm its identity and determine its purity. This includes:

Identity Confirmation: Using spectroscopic methods like NMR, MS, and IR to confirm the chemical structure.

Purity Assessment: Employing chromatographic techniques (HPLC, GC) to separate and quantify any impurities. Purity is often determined using a mass balance approach, accounting for chromatographic purity, water content (Karl Fischer titration), residual solvents (Headspace GC), and inorganic content (sulfated ash).

The availability of a well-characterized CRM for this compound is essential for ensuring the consistency, accuracy, and comparability of data generated by different laboratories in the research community. cerilliant.com

Future Directions and Emerging Research Avenues for Metachloridine Chemistry and Parasitology

Re-evaluation of Metachloridine Scaffolds in the Context of Evolving Parasite Biology

The continuous evolution of malaria parasites, particularly Plasmodium falciparum, and the emergence of drug-resistant strains necessitate a re-evaluation of established antimalarial scaffolds like this compound. oup.comcdc.gov The primary mechanism of resistance to antifolate drugs involves point mutations in the parasite's dihydrofolate reductase (DHFR) gene, which is the target for compounds like pyrimethamine (B1678524) and this compound. parasite-journal.orgnih.gov These genetic changes can reduce the binding affinity of the drugs to the enzyme, diminishing their efficacy. parasite-journal.org However, the unique structural characteristics of the this compound scaffold may offer a different interaction profile with these mutated enzymes compared to other DHFR inhibitors.

Understanding the complex evolutionary responses of parasites to drug pressure is crucial. nih.govnih.gov Parasites can develop mechanisms that go beyond simple target-site mutations. oup.com Therefore, modern research efforts involve screening older compounds such as this compound against contemporary, multidrug-resistant parasite isolates to assess their current viability. This re-evaluation helps to determine if these scaffolds can be repurposed or redesigned to overcome existing resistance, potentially providing new pathways for drug development in a landscape marked by widespread resistance. nih.gov

Potential for Synergistic Combinations with Other Antimalarial Agents in Preclinical Models

A key strategy to enhance the efficacy of antimalarials and combat resistance is the use of combination therapy. mmv.orgnih.gov this compound, as a DHFR inhibitor, is a prime candidate for synergistic combinations, particularly with inhibitors of dihydropteroate (B1496061) synthase (DHPS), another crucial enzyme in the parasite's folate biosynthesis pathway. researchgate.netnih.gov The combination of a DHFR inhibitor with a sulfonamide, which targets DHPS, can lead to a potent synergistic effect, as this dual blockade disrupts the folate pathway at two distinct points. mdpi.comoup.com

Preclinical models are essential for identifying and validating these synergistic interactions. biorxiv.org For instance, combinations of DHFR inhibitors like pyrimethamine with sulfonamides such as sulfadoxine (B1681781) have been widely used. tballiance.orgplos.org Similar preclinical evaluations for this compound with various DHPS inhibitors are critical. These studies help determine the optimal partner drugs and dosing ratios to maximize therapeutic effects and potentially delay the onset of resistance. nih.govfrontiersin.org The success of this approach relies on detailed in vitro and in vivo testing to confirm that the combination is more effective than the individual components. mmv.orgwho.int

Exploration of Novel Chemical Modifications for Enhanced Biological Activity in Animal Models

Chemical modification of the this compound scaffold presents a promising avenue for developing new and more potent antimalarial agents. e-century.us The goal of medicinal chemists is to synthesize novel analogs that exhibit enhanced biological activity against both drug-sensitive and resistant parasite strains. mdpi.com Modifications can involve altering various parts of the molecule, such as the substituents on the pyrimidine (B1678525) or phenyl rings, to improve binding to the target DHFR enzyme, including mutated versions.

These newly synthesized compounds are then evaluated for their efficacy in animal models of malaria. unimelb.edu.au For example, studies on other antimalarial scaffolds have shown that even small changes to the chemical structure can lead to significant improvements in activity. nih.govfrontiersin.org Research into quinoline-based compounds, for instance, has demonstrated that modifying side chains can dramatically enhance antiplasmodial effects. mdpi.com A similar approach with this compound could yield derivatives with improved pharmacokinetic properties and a superior resistance profile, making them viable candidates for further development. unimelb.edu.au

Table 1: Examples of Antimalarial Compound Modifications and Activity

| Base Scaffold | Modification Strategy | Result |

| Quinoline (B57606) | Hybridization with other pharmacophores | Enhanced antimalarial activity against resistant strains. e-century.us |

| Imidazolidinedione | Alteration of bicyclic moieties and linker chains | Increased activity against chloroquine-resistant P. falciparum. nih.gov |

| Artesunate | Creation of hybrid compound with ellagic acid | Higher antiplasmodial activity than individual components. frontiersin.org |

Integration of Omics Technologies for Deeper Mechanistic Understanding

The integration of advanced "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing antimalarial drug research by providing a holistic view of a drug's interaction with the parasite. mdpi.comnih.gov These technologies can offer profound insights into the precise mechanisms of action of this compound and the complex ways in which parasites develop resistance.

Genomics allows for the identification of the full range of genetic mutations associated with resistance, moving beyond just the primary drug target. oup.com

Proteomics can quantify changes in protein expression within the parasite in response to drug exposure, revealing adaptive pathways and potential new targets. researchgate.netrevespcardiol.orgnih.gov

Metabolomics maps the metabolic disruptions caused by the drug, confirming its effect on the folate pathway and potentially uncovering off-target effects. metwarebio.comfrontiersin.orgmurdoch.edu.au

By combining these data, researchers can build comprehensive models of drug action and resistance. frontiersin.org This deeper mechanistic understanding is critical for the rational design of new drugs and combination therapies that can circumvent or overcome resistance. researchgate.netnih.gov

Challenges and Opportunities in the Development of New Sulfonamide-Class Antimalarials

The development of new sulfonamide-class antimalarials, which are key partners for DHFR inhibitors like this compound, faces significant hurdles. The foremost challenge is the widespread resistance to existing sulfonamides, which is primarily caused by mutations in the target DHPS enzyme. plos.orgmdpi.com Additionally, safety concerns and potential toxicities associated with some sulfa-based drugs can complicate their clinical development and use. nih.govnih.gov

Despite these challenges, there are still opportunities for this drug class. The vast chemical space of sulfonamide derivatives has not been fully explored, and novel compounds could be designed to effectively inhibit mutated DHPS enzymes. scirp.org A deeper understanding of the structural biology of both wild-type and mutant DHPS can guide the rational design of new inhibitors that are less susceptible to existing resistance mechanisms. Given the urgent need for new, effective, and affordable antimalarials, particularly for use in combination therapies, the pursuit of next-generation sulfonamides remains a vital area of research. parasite-journal.orgnih.govmdpi.com

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for characterizing Metachloridine’s physicochemical properties in academic research?

- Methodological Guidance :

- Employ techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for thermal stability profiling.

- Ensure reproducibility by adhering to protocols from peer-reviewed journals (e.g., Med. Chem. Commun. guidelines on chemical structure clarity ).

- Example data table:

| Property | Method | Result (Mean ± SD) |

|---|---|---|

| Purity (%) | HPLC | 98.5 ± 0.3 |

| Melting Point (°C) | DSC | 152.4 ± 0.5 |

- Key References : Experimental reproducibility standards from Beilstein Journal of Organic Chemistry and analytical best practices from Reviews in Analytical Chemistry .

Q. How can researchers ensure robust experimental design when studying this compound’s biological activity?

- Methodological Guidance :

-

Use cell-based assays (e.g., IC₅₀ determination) with appropriate controls (vehicle, positive/negative controls) to minimize variability.

-

Follow Truman State University guidelines for result interpretation: describe data acquisition challenges (e.g., cytotoxicity thresholds) and statistical methods (e.g., ANOVA with post-hoc tests) .

-

Avoid over-reliance on single-dose experiments; instead, design dose-response curves to assess potency and selectivity.

- Data Contradiction Analysis :

-

If conflicting IC₅₀ values arise, evaluate assay conditions (e.g., cell passage number, incubation time) and cross-validate with orthogonal methods (e.g., enzymatic assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Guidance :

-

Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify biases or methodological disparities .

-

Example: Conflicting reports on mitochondrial vs. membrane receptor targets may stem from differences in cell lines (e.g., HEK293 vs. HepG2).

-

Apply meta-analysis tools to aggregate data and quantify heterogeneity (e.g., I² statistic) .

- Case Study :

| Study | Proposed Mechanism | Model System | Key Limitation |

|---|---|---|---|

| Smith et al. (2020) | Mitochondrial inhibition | Rat hepatocytes | Lack of ROS measurement |

| Lee et al. (2021) | GPCR antagonism | HEK293 cells | Overexpression artifacts |

Q. How can researchers optimize this compound’s synthesis protocol for scalability without compromising academic rigor?

- Methodological Guidance :

- Compare traditional routes (e.g., Friedel-Crafts alkylation) with green chemistry approaches (e.g., microwave-assisted synthesis).

- Track yield, purity, and reaction time using design-of-experiment (DoE) matrices. Example optimization parameters:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 80–120 | 100 |

| Catalyst Loading (%) | 1–5 | 3 |

- Advanced Tools : Computational modeling (e.g., DFT calculations) to predict reaction pathways and byproducts .

Q. What frameworks guide the integration of multi-omics data in this compound’s toxicity profiling?

- Methodological Guidance :

- Combine transcriptomics, metabolomics, and proteomics datasets using bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) .

- Address data discordance by applying machine learning (e.g., random forests) to identify consensus biomarkers of toxicity.

- Reference EPA’s TSCA Scope Document for criteria on data inclusion/exclusion (e.g., peer-reviewed vs. preprint studies) .

Avoiding Common Pitfalls

- Data Presentation : Follow Med. Chem. Commun. guidelines: limit tables/figures to 3–4 critical datasets, use color-coding for clarity, and avoid overcrowding chemical structures .

- Ethical Compliance : Adhere to Cambridge University Press standards for data reproduction: cite original sources and avoid non-peer-reviewed platforms like Wikipedia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.